Methane, dichlorofluoronitroso-

Description

Chemical Name: Dichlorofluoromethane Synonyms: Methane, dichlorofluoro-; Freon 21; Halocarbon 21; Genetron 21 CAS Registry Number: 75-43-4 Chemical Formula: CHCl₂F Molecular Weight: 102.92 g/mol

Dichlorofluoromethane (HCFC-21) is a hydrochlorofluorocarbon (HCFC) historically used as a refrigerant and foam-blowing agent. It contains one fluorine, two chlorine atoms, and one hydrogen atom bonded to a central carbon. Exposure limits include an ACGIH TLV of 10 ppm and OSHA PEL of 1000 ppm, with risks including asphyxiation and central nervous system depression at high concentrations .

Properties

CAS No. |

1495-28-9 |

|---|---|

Molecular Formula |

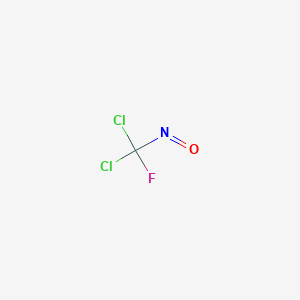

CCl2FNO |

Molecular Weight |

131.92 g/mol |

IUPAC Name |

dichloro-fluoro-nitrosomethane |

InChI |

InChI=1S/CCl2FNO/c2-1(3,4)5-6 |

InChI Key |

LRVFUYBONDNIOA-UHFFFAOYSA-N |

SMILES |

C(N=O)(F)(Cl)Cl |

Canonical SMILES |

C(N=O)(F)(Cl)Cl |

Other CAS No. |

1495-28-9 |

Synonyms |

Dichlorofluoronitrosomethane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorodifluoromethane (CFC-12)

- Chemical Name : Dichlorodifluoromethane

- CAS : 75-71-8

- Formula : CCl₂F₂

- Molecular Weight : 120.91 g/mol

- Key Differences :

- Contains two fluorine atoms (vs. one in HCFC-21), resulting in higher stability and ozone-depleting capacity.

- Widely used in refrigeration and aerosols until phased out under the Montreal Protocol due to high ODP .

- Exposure limits: OSHA PEL of 1000 ppm (similar to HCFC-21), but stricter regulations due to environmental impact .

1,1-Dichloro-1-fluoroethane (HCFC-141b)

Dichloromethane (Methylene Chloride)

Notes on Data Limitations

- The analysis above substitutes structurally similar halogenated methanes/ethanes.

- Environmental and safety data for HCFC-21 are derived from pre-2000 sources; contemporary regulations may further restrict its use .

- Discrepancies in nomenclature (e.g., "Freon 21" vs. "Halon 112" ) highlight the need for precise CAS-based identification in industrial contexts.

This comparison underscores the role of molecular structure in determining the environmental and toxicological profiles of halogenated hydrocarbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.